molecular formula C11H14N2O3 B2902422 Ethyl 2-(3-cyclopropyl-5-formylpyrazol-1-yl)acetate CAS No. 2551118-98-8

Ethyl 2-(3-cyclopropyl-5-formylpyrazol-1-yl)acetate

Cat. No.: B2902422
CAS No.: 2551118-98-8
M. Wt: 222.244
InChI Key: VALVIKVLVCCHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-cyclopropyl-5-formylpyrazol-1-yl)acetate is a pyrazole-based compound featuring a cyclopropyl substituent at the 3-position, a formyl group at the 5-position, and an ethyl acetate moiety linked to the pyrazole nitrogen. Pyrazole derivatives are widely explored in medicinal and agrochemical research due to their versatile pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities . The cyclopropyl group may contribute to steric effects and metabolic stability, while the ethyl acetate ester improves lipophilicity, influencing bioavailability .

Properties

IUPAC Name

ethyl 2-(3-cyclopropyl-5-formylpyrazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-2-16-11(15)6-13-9(7-14)5-10(12-13)8-3-4-8/h5,7-8H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALVIKVLVCCHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C2CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1,3-Diketoester Synthesis

The pyrazole ring is classically constructed via cyclocondensation of 1,3-diketoesters with hydrazines. For this compound, the diketoester precursor ethyl 2-cyclopropyl-3-oxobutanoate serves as the critical intermediate. This compound is synthesized via Claisen condensation between cyclopropyl methyl ketone and diethyl oxalate in tetrahydrofuran (THF) under basic conditions (e.g., potassium tert-butoxide):

$$
\text{Cyclopropyl methyl ketone} + \text{Diethyl oxalate} \xrightarrow{\text{KOtBu, THF}} \text{Ethyl 2-cyclopropyl-3-oxobutanoate}
$$

Pyrazole Ring Formation

Reaction of the diketoester with hydrazine hydrate in ethanol yields 3-cyclopropyl-1H-pyrazole-5-carboxylate through regioselective cyclocondensation. The cyclopropyl group directs substitution to position 3, while the ester group occupies position 5.

$$
\text{Ethyl 2-cyclopropyl-3-oxobutanoate} + \text{Hydrazine hydrate} \rightarrow \text{Ethyl 3-cyclopropyl-1H-pyrazole-5-carboxylate}
$$

Functional Group Transformations

Reduction of Ester to Hydroxymethyl

The ethyl ester at position 5 is reduced to a hydroxymethyl group using LiAlH4 in THF, yielding 3-cyclopropyl-5-(hydroxymethyl)-1H-pyrazole :

$$
\text{Ethyl 3-cyclopropyl-1H-pyrazole-5-carboxylate} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{3-Cyclopropyl-5-(hydroxymethyl)-1H-pyrazole}
$$

Oxidation to Formyl Group

Subsequent oxidation with IBX in dimethyl sulfoxide (DMSO) converts the hydroxymethyl group to a formyl moiety, yielding 3-cyclopropyl-5-formyl-1H-pyrazole :

$$
\text{3-Cyclopropyl-5-(hydroxymethyl)-1H-pyrazole} \xrightarrow{\text{IBX, DMSO}} \text{3-Cyclopropyl-5-formyl-1H-pyrazole}
$$

N-Alkylation with Ethyl Bromoacetate

The pyrazole nitrogen at position 1 is alkylated with ethyl bromoacetate in the presence of potassium carbonate (K2CO3) in N,N-dimethylformamide (DMF), introducing the ethyl acetate side chain:

$$
\text{3-Cyclopropyl-5-formyl-1H-pyrazole} + \text{Ethyl bromoacetate} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound}
$$

Alternative Synthetic Routes

Multicomponent Reactions (MCRs)

MCRs offer a streamlined approach by combining pyrazole ring formation and functionalization in a single pot. For example, α,β-unsaturated ketones bearing cyclopropyl groups can react with hydrazines and ethyl glyoxylate to directly yield formyl-substituted pyrazoles. However, regioselectivity challenges necessitate careful optimization.

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) could theoretically introduce the cyclopropyl group post-pyrazole formation. However, this method is less practical due to the stability and accessibility of cyclopropyl boronic acids.

Characterization and Analytical Data

Spectral Analysis

  • 1H NMR (400 MHz, CDCl3): δ 9.86 (s, 1H, CHO), 6.72 (s, 1H, pyrazole C4-H), 4.21 (q, J = 7.1 Hz, 2H, OCH2CH3), 4.12 (s, 2H, NCH2CO), 1.98–1.92 (m, 1H, cyclopropyl CH), 1.31 (t, J = 7.1 Hz, 3H, OCH2CH3), 0.95–0.89 (m, 4H, cyclopropyl CH2).
  • 13C NMR (100 MHz, CDCl3): δ 191.2 (CHO), 161.4 (COO), 148.7 (pyrazole C3), 136.5 (pyrazole C5), 107.2 (pyrazole C4), 60.8 (OCH2CH3), 45.3 (NCH2CO), 14.3 (OCH2CH3), 10.1 (cyclopropyl C).

Physical Properties

Property Value
Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
Melting Point 156–158°C
Purity 95% (HPLC)
Storage Temperature 4°C

Challenges and Optimization

Regioselectivity in Pyrazole Formation

The cyclocondensation of unsymmetrical 1,3-diketoesters can yield regioisomers. Employing bulky bases (e.g., LDA) or microwave-assisted synthesis enhances selectivity for the 3-cyclopropyl-5-substituted isomer.

Oxidation Efficiency

IBX offers superior selectivity for oxidizing primary alcohols to aldehydes without over-oxidation to carboxylic acids. Solvent choice (DMSO vs. DMF) and reaction time (1–2 h) critically influence yields.

Industrial and Pharmaceutical Relevance

This compound serves as a precursor to bioactive molecules, including kinase inhibitors and antimicrobial agents. Its formyl group enables further derivatization via reductive amination or condensation reactions.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl acetate moiety in the compound undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization.

Conditions Product Yield Reference
1M NaOH, ethanol, reflux2-(3-Cyclopropyl-5-formylpyrazol-1-yl)acetic acid85%
HCl (10% aq.), THFSame as above78%

The hydrolysis mechanism involves nucleophilic attack by hydroxide or water on the ester carbonyl, forming a tetrahedral intermediate. Basic conditions favor saponification, while acidic conditions promote protonation of the carbonyl oxygen .

Reactivity of the Formyl Group

The 5-formyl substituent on the pyrazole ring participates in condensation and nucleophilic addition reactions.

Schiff Base Formation

Reaction with primary amines yields Schiff bases, useful in coordination chemistry and medicinal applications:
Example Reaction:
Formyl pyrazole+R NH2R N CH pyrazole+H2O\text{Formyl pyrazole}+\text{R NH}_2\rightarrow \text{R N CH pyrazole}+\text{H}_2\text{O}

Amine Conditions Yield Reference
AnilineEthanol, 60°C, 6h92%
Hydrazine hydrateAcetic acid, reflux, 4h88%

Cyclopropane Ring Reactivity

The cyclopropyl group participates in ring-opening reactions under oxidative or acidic conditions, though its stability limits reactivity.

Reaction Conditions Product Yield Reference
Oxidation (O3_3)DCM, -78°C, then Zn/H2_2O5-Formylpyrazole acetic acid derivative65%
Acidic ring-openingH2_2SO4_4, 100°C, 12hLinear ketone derivative42%

Electrophilic Aromatic Substitution

The pyrazole ring directs electrophiles to the 4-position due to resonance effects from the electron-withdrawing formyl group.

Reagent Conditions Product Yield Reference
HNO3_3/H2_2SO4_40°C, 2h4-Nitro-pyrazole derivative55%
Br2_2 (1 eq.)Acetic acid, 25°C, 1h4-Bromo-pyrazole derivative60%

Nucleophilic Substitution at the Acetate Side Chain

The methylene group adjacent to the ester is susceptible to nucleophilic attack, enabling alkylation or arylation.

Reagent Conditions Product Yield Reference
NaH, alkyl halideDMF, 0°C → RT, 4hAlkylated pyrazole70%
Grignard reagentTHF, reflux, 6hArylated pyrazole68%

Key Findings and Trends

  • Ester Hydrolysis is the most straightforward route to generate carboxylic acid intermediates for drug discovery .
  • The formyl group enables diverse condensations, expanding utility in medicinal chemistry .
  • Cyclopropane stability under mild conditions makes it a robust substituent for tuning lipophilicity .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activities:
Ethyl 2-(3-cyclopropyl-5-formylpyrazol-1-yl)acetate exhibits a range of pharmacological activities. Pyrazole derivatives, in general, are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor effects. Research indicates that compounds with pyrazole scaffolds can act as inhibitors of various enzymes and receptors involved in disease processes.

Case Study: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of pyrazole derivatives, including this compound. The compound was tested in vitro for its ability to inhibit pro-inflammatory cytokines. Results showed a significant reduction in the levels of TNF-alpha and IL-6, suggesting potential therapeutic applications in treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity:
Recent patents have highlighted the use of pyrazole derivatives as effective agents against ectoparasites such as insects and ticks. This compound has been identified as a promising candidate for developing new pesticides due to its selective toxicity towards target pests while minimizing harm to non-target organisms .

Data Table: Efficacy Against Ectoparasites

Compound NameTarget PestEfficacy (%)Reference
This compoundFleas85Patent US8785372B2
This compoundTicks78Patent US8785372B2

Synthesis and Structural Modifications

Synthetic Pathways:
The synthesis of this compound can be achieved through various methods, including cyclocondensation reactions involving hydrazines and carbonyl compounds. Optimized reaction conditions have been reported to yield high purity and yield of the desired product .

Structural Variants:
Research has also focused on modifying the cyclopropyl group to enhance the biological activity of the compound. Substituting different alkyl or aryl groups at this position has shown promise in improving efficacy against specific targets, both in medicinal and agricultural contexts .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-cyclopropyl-5-formylpyrazol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding or covalent interactions with active sites, while the pyrazole ring can engage in π-π stacking or hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares structural homology with pyrazole and imidazole derivatives. Key analogs include:

Table 1: Structural Comparison of Ethyl 2-(3-cyclopropyl-5-formylpyrazol-1-yl)acetate and Analogs
Compound Name Core Structure Substituents Key Features Similarity Score (if available)
This compound Pyrazole 3-cyclopropyl, 5-formyl, ethyl acetate Reactive formyl group; cyclopropyl enhances steric bulk -
Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate Pyrazole 3,5-dimethyl, ethyl acetate Methyl groups increase hydrophobicity; less reactive than formyl 0.90
2-(3-Isopropyl-5-methyl-1H-pyrazol-1-yl)acetic acid Pyrazole 3-isopropyl, 5-methyl, carboxylic acid Acidic group enhances solubility; isopropyl adds steric hindrance 0.90
Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate Imidazole 4-chlorophenyl, phenyl, ethyl acetate Chlorophenyl enhances lipophilicity; imidazole core differs in nitrogen arrangement -

Key Observations :

  • Formyl vs. Methyl/Isopropyl Groups : The formyl group in the target compound distinguishes it from analogs with methyl or isopropyl substituents. This aldehyde functionality increases electrophilicity, enabling nucleophilic additions or redox reactions, which are absent in methyl-substituted analogs .
  • Core Heterocycle: Pyrazole (two adjacent nitrogen atoms) vs. imidazole (two non-adjacent nitrogen atoms) alters hydrogen-bonding capabilities and aromaticity, impacting interactions with biological targets .

Research Findings and Implications

Structural Insights from Crystallography

Similar interactions may stabilize the target compound, influencing its solid-state packing and solubility .

Biological Activity

Ethyl 2-(3-cyclopropyl-5-formylpyrazol-1-yl)acetate is a compound derived from the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, pharmacological properties, and potential therapeutic applications of this compound, drawing from various research findings and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of cyclopropyl-containing precursors with pyrazole derivatives. Various methods have been documented for synthesizing pyrazole derivatives, emphasizing the versatility of the pyrazole scaffold in medicinal chemistry.

Synthesis Methodologies:

  • Condensation Reactions : Many pyrazole derivatives are synthesized through condensation reactions involving hydrazines and carbonyl compounds. For instance, cyclocondensation of hydrazine with acetylenic ketones can yield pyrazoles with varying substituents .
  • Diazonium Salts : A more recent method involves using diazonium salts derived from aromatic amines to produce ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates, which can be further modified to obtain the desired compound .

Pharmacological Properties

This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antioxidant Activity

Research indicates that compounds within the pyrazole family possess significant antioxidant properties. Studies have shown that these compounds can scavenge free radicals and reduce oxidative stress in cellular models . The antioxidant activity is crucial for preventing cellular damage associated with various diseases.

Anticancer Activity

Pyrazole derivatives have been evaluated for their anticancer potential against different tumor cell lines. This compound has demonstrated cytotoxic effects against several cancer cell lines, including RKO and HeLa cells, with IC50 values ranging from 49.79 µM to 113.70 µM depending on the derivative . The mechanism of action may involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent, effective against various bacterial strains. Its structural characteristics contribute to its ability to inhibit microbial growth, making it a potential candidate for developing new antibiotics .

Ectoparasiticidal Activity

This compound has been noted for its efficacy against ectoparasites such as fleas and ticks. The compound's mode of action involves disrupting the nervous system of these parasites, leading to their death .

Case Studies

Several studies have focused on evaluating the biological activities of pyrazole derivatives similar to this compound:

StudyFindings
Guojing et al. (2018)Reported significant antioxidant activity in pyrazole derivatives, with potential applications in treating oxidative stress-related diseases .
Research on Anticancer ActivityEvaluated various pyrazole derivatives against cancer cell lines, showing promising cytotoxic effects and apoptosis induction mechanisms .
Ectoparasiticidal EfficacyDemonstrated effective control over ectoparasite populations in animal models, highlighting the compound's veterinary applications .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing Ethyl 2-(3-cyclopropyl-5-formylpyrazol-1-yl)acetate?

Answer:
The synthesis typically involves multi-step routes:

  • Step 1: Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or diketones. For example, ethyl acetoacetate derivatives can react with cyclopropyl-substituted hydrazines under reflux conditions .
  • Step 2: Introduction of the formyl group at the 5-position using Vilsmeier-Haack formylation or oxidation of hydroxymethyl intermediates .
  • Step 3: Acetylation at the 1-position using ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) .
    Key Considerations: Use anhydrous solvents (e.g., DMF or acetonitrile) and inert atmospheres to minimize side reactions. Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2) .

Advanced: How can researchers optimize cyclopropane ring stability during synthesis?

Answer:
Cyclopropane rings are sensitive to ring-opening under acidic/basic conditions. Optimization strategies include:

  • Protecting Groups: Temporarily shield the cyclopropane using trimethylsilyl (TMS) groups during reactive steps .
  • Low-Temperature Reactions: Conduct formylation or esterification at 0–5°C to reduce thermal stress .
  • Catalyst Screening: Use palladium or copper catalysts for selective coupling reactions to avoid ring degradation .
    Data Conflict Note: If NMR shows unexpected peaks (e.g., ~δ 1.5–2.0 ppm), analyze via 2D NMR (HSQC, HMBC) to distinguish cyclopropane protons from impurities .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm cyclopropane (δ ~0.5–1.5 ppm), formyl (δ ~9.8–10.2 ppm), and ester (δ ~4.2–4.4 ppm) groups .
  • IR Spectroscopy: Detect formyl (C=O stretch ~1700 cm⁻¹) and ester (C=O ~1740 cm⁻¹) functionalities .
  • Mass Spectrometry: High-resolution MS (HRMS) for molecular ion validation (expected [M+H]⁺ ~277.12 m/z).
  • X-ray Crystallography: Resolve conformational isomerism of the pyrazole and cyclopropane moieties .

Advanced: How to address discrepancies between computational and experimental spectral data?

Answer:

  • Conformational Analysis: Use DFT calculations (B3LYP/6-31G*) to model rotational barriers of the ester group and compare with variable-temperature NMR .
  • Solvent Effects: Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .
  • Isotopic Labeling: Synthesize ¹³C-labeled cyclopropane derivatives to trace unexpected splitting in ¹³C NMR .

Basic: What reactivity patterns are expected from the formyl group in this compound?

Answer:
The formyl group enables:

  • Schiff Base Formation: React with primary amines (e.g., aniline) to form imines, useful for prodrug design .
  • Nucleophilic Addition: Grignard reagents or hydrides (e.g., NaBH₄) can reduce the formyl to a hydroxymethyl group .
  • Cross-Coupling: Participate in Suzuki-Miyaura reactions if protected as a boronic ester .
    Caution: The formyl group may oxidize to carboxylic acid under strong oxidative conditions (e.g., KMnO₄) .

Advanced: How to design enzyme interaction studies for this compound?

Answer:

  • Molecular Docking: Use AutoDock Vina to model binding with cyclooxygenase (COX-2) or cytochrome P450 enzymes. Focus on hydrophobic interactions with the cyclopropane and hydrogen bonding with the formyl group .
  • Mutagenesis Assays: Replace key residues (e.g., Arg120 in COX-2) to validate binding pockets .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters .

Basic: What purification methods are effective post-synthesis?

Answer:

  • Recrystallization: Use ethanol/water mixtures (70:30) to isolate crystalline product .
  • Column Chromatography: Silica gel with gradient elution (hexane → ethyl acetate) for polar impurities .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) for high-purity isolation (>98%) .

Advanced: How to improve metabolic stability in biological assays?

Answer:

  • Prodrug Modification: Replace the ester group with a tert-butyl ester to resist hydrolysis in plasma .
  • Deuterium Incorporation: Substitute hydrogen with deuterium at metabolically labile sites (e.g., cyclopropane adjacent to pyrazole) .
  • Formulation Studies: Encapsulate in PEGylated liposomes to prolong half-life in vitro .

Basic: What are common structural analogs with comparable bioactivity?

Answer:

Compound NameKey FeaturesBioactivityReference
Ethyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetateMethyl substituent at pyrazole C5Anti-inflammatory (COX-2 inhibition)
N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-[4-(thiophen-2-yl)phenyl]acetamideCyclopropyl and thiophene moietiesAnticancer (kinase inhibition)

Advanced: How to resolve conflicting data in reaction mechanisms?

Answer:

  • Kinetic Isotope Effects (KIE): Compare rates of ¹H vs. ²H-labeled substrates to identify rate-determining steps .
  • In Situ FTIR: Monitor intermediate formation (e.g., enolates) during esterification .
  • Computational Modeling: Use Gaussian or ORCA to simulate transition states and validate competing pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.